![molecular formula C12H10INO3 B2850694 Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 228728-23-2](/img/structure/B2850694.png)
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C12H10INO3 .
Molecular Structure Analysis
The molecular structure of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate can be deduced by 1H and 13C NMR spectroscopy . The InChI code for this compound is 1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) .Scientific Research Applications
Antibacterial Agents
The quinolone scaffold, to which our compound belongs, is a significant structure in medicinal chemistry, particularly for its antibacterial properties. The presence of the iodine substituent can potentially enhance the compound’s efficacy against bacterial strains. This is due to the fact that halogenated quinolones have been shown to possess strong antibacterial activity, making them valuable in the development of new antibiotics .
Anticancer Activity
Quinolone derivatives have been explored for their anticancer potential. The modification of the quinolone core, such as the introduction of an iodine atom at the 6-position, could lead to compounds with improved anti-proliferative effects on cancer cells. This makes our compound a candidate for further research in cancer therapy .
Antiviral Applications
The structural analogs of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate have been reported to exhibit antiviral activities. The iodine modification at the 6-position could be crucial in enhancing the interaction with viral enzymes or proteins, thereby inhibiting viral replication .
Anti-Tuberculosis (TB) Agents
Quinolone-3-carboxamides, a class closely related to our compound, have shown potential as anti-tubercular agents. The iodine substituent on the quinolone nucleus could play a role in targeting the mycobacterial enzymes and contribute to the treatment of TB .
Tyrosine Kinase Inhibition
Tyrosine kinases are important targets in the treatment of various diseases, including cancer. Quinolone derivatives have been investigated for their ability to inhibit these enzymes. The unique structure of Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate may offer a new avenue for the development of tyrosine kinase inhibitors .
Anti-Inflammatory Properties
The compound’s framework is structurally similar to molecules that have been identified as ligands for the Cannabinoid receptor 2 (CB2), which is involved in the inflammatory response. Therefore, it could be explored for its anti-inflammatory potential, particularly in diseases where the CB2 pathway is implicated .
Safety and Hazards
Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is classified under GHS07. The hazard statements associated with this compound are H302, H312, and H332. The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Future Directions
The future directions for research on Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate could include exploring its potential therapeutic applications, given the reported therapeutic potential of related compounds . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action.
properties
IUPAC Name |
ethyl 6-iodo-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZATCMFCFASBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945553 |
Source
|
Record name | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
228728-23-2 |
Source
|
Record name | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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